Bicyclo[3.2.1]octane-1-carboxylic acid

Conformational Analysis NMR Spectroscopy Steric Effects

Replace flexible cycloalkanes or validate SAR with this conformationally locked bicyclic acid. The [3.2.1] system offers distinct exit vectors and electronic profiles versus norbornane or [2.2.2] analogs. - **Key application**: Proline surrogate, benzene isostere, and transporter probe - **Scalable supply**: Multigram to kilogram routes for process development - **Typical purity**: 95-97% white solid, soluble in common organics

Molecular Formula C9H14O2
Molecular Weight 154.209
CAS No. 2534-83-0
Cat. No. B2686963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octane-1-carboxylic acid
CAS2534-83-0
Molecular FormulaC9H14O2
Molecular Weight154.209
Structural Identifiers
SMILESC1CC2CCC(C1)(C2)C(=O)O
InChIInChI=1S/C9H14O2/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H,10,11)
InChIKeyHJDYARCZSGKTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[3.2.1]octane-1-carboxylic Acid: Rigid Scaffold Overview


Bicyclo[3.2.1]octane-1-carboxylic acid (CAS 2534-83-0) is a bridged bicyclic carboxylic acid featuring a conformationally restrained scaffold [1]. With a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol, it serves as a versatile building block in organic synthesis, particularly for constructing peptidomimetics and conformationally constrained analogs . Its unique ring system distinguishes it from simpler cycloalkane carboxylic acids and from other bridged bicyclic frameworks such as bicyclo[2.2.1]heptane-1-carboxylic acid, offering distinct geometric and electronic properties that are critical in structure–activity relationship (SAR) studies [2]. The compound is typically supplied as a 95–97% purity white to off-white solid, soluble in common organic solvents .

Bicyclo[3.2.1]octane-1-carboxylic Acid: Why Substitution Fails


The biological and physicochemical performance of bridged bicyclic carboxylic acids is exquisitely sensitive to subtle variations in ring size, bridgehead substitution pattern, and conformational dynamics. Direct substitution of bicyclo[3.2.1]octane-1-carboxylic acid with a seemingly similar analog—such as bicyclo[2.2.1]heptane-1-carboxylic acid or bicyclo[2.2.2]octane-1-carboxylic acid—introduces profound changes in molecular shape, steric hindrance, and hydrogen-bonding geometry that can invalidate a drug candidate or compromise a material property. For example, the presence of a flexible six-membered ring in the [3.2.1] system versus the rigid [2.2.1] norbornane core leads to fundamentally different conformational ensembles [1]. These differences manifest as altered substrate specificity in biological transporters [2] and distinct exit vector geometries when used as a benzene isostere [3]. Consequently, any attempt to replace the [3.2.1] scaffold with a generic 'bicyclic acid' without rigorous comparative data is scientifically unsound and risks project failure.

Bicyclo[3.2.1]octane-1-carboxylic Acid: Head-to-Head Comparisons


Conformational Flexibility: [3.2.1] vs [2.2.1] Systems

The bicyclo[3.2.1]octane framework exhibits a unique conformational equilibrium between chair and boat forms of its six-membered ring, a flexibility entirely absent in the rigid bicyclo[2.2.1]heptane system. ¹³C NMR studies of over fifty derivatives demonstrate that substituent-induced steric interactions differ markedly between the two series [1]. This flexibility directly influences the spatial orientation of the carboxylic acid group and any attached substituents, providing a tunable structural motif that cannot be achieved with more constrained analogs.

Conformational Analysis NMR Spectroscopy Steric Effects

Enhanced System L Selectivity Over Bicycloheptane

A 3-aminobicyclo[3.2.1]octane-3-carboxylic acid derivative was directly compared to a widely used 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid analog for its ability to interact with the Na⁺-independent amino acid transport system L in Ehrlich ascites tumor cells and rat hepatoma HTC cells [1]. The bicyclo[3.2.1]octane derivative proved 'more reactive' with the Na⁺-independent system and showed no perceptible reactivity with accompanying Na⁺-dependent systems, demonstrating enhanced specificity over the bicycloheptane comparator.

Amino Acid Transport Membrane Biology Tumor Cell Lines

Scalable Multigram Synthetic Access

A recent methodology using electrophilic double bond functionalization and intramolecular enolate alkylation enabled the multigram synthesis of over 50 mono- and bifunctional bicyclo[m.n.k]alkane building blocks, including bicyclo[3.2.1]octane derivatives [1]. This contrasts with the often cumbersome, small-scale routes available for other bridged bicyclic systems. The method's applicability to multigram scales demonstrates the [3.2.1] scaffold's readiness for preclinical development and material science applications where larger quantities are required.

Multigram Synthesis Building Block Libraries Isosteric Replacement

Physicochemical Characterization as Benzene Isostere

Bicyclo[3.2.1]octane derivatives have been systematically characterized for their potential as benzene and cycloalkane isosteres [1]. The study measured pKa, LogP, and exit vector parameters (EVP) for a library of bicyclic building blocks, establishing a quantitative framework for comparing the [3.2.1] scaffold to other bridged systems. This data provides a direct, numbers-based justification for selecting the [3.2.1] core when a specific combination of acidity, lipophilicity, and three-dimensional geometry is needed.

Isosteric Replacement Physicochemical Properties Medicinal Chemistry

Bicyclo[3.2.1]octane-1-carboxylic Acid: Proven Applications


Conformationally Constrained Peptidomimetics and Proline Analogs

The bicyclo[3.2.1]octane framework, particularly when functionalized as an 8-azabicyclo[3.2.1]octane-1-carboxylic acid, serves as a rigid proline surrogate [1]. The conformational flexibility of the six-membered ring (Section 3, Evidence Item 1) allows researchers to fine-tune the dihedral angles presented by the carboxyl group, enabling the design of peptidomimetics with enhanced metabolic stability and target selectivity. This is especially valuable in projects where the natural proline residue must be replaced to improve pharmacokinetics without sacrificing binding affinity.

Amino Acid Transport Studies in Cancer & Metabolism

The enhanced and selective reactivity of 3-aminobicyclo[3.2.1]octane-3-carboxylic acid with Na⁺-independent system L transporters (Section 3, Evidence Item 2) makes it an invaluable tool for dissecting amino acid uptake mechanisms in tumor cells [2]. Unlike the less specific bicycloheptane analog, this compound can discriminate between different transport systems, enabling more precise studies of amino acid metabolism and the identification of novel therapeutic targets in oncology and metabolic disease.

Rational Isosteric Replacement of Benzene Rings in Drug Discovery

The comprehensive physicochemical characterization of bicyclo[3.2.1]octane as a benzene isostere (Section 3, Evidence Item 4) provides medicinal chemists with a data-driven roadmap for scaffold hopping [3]. When a phenyl ring contributes to poor solubility, metabolic instability, or off-target effects, the [3.2.1] core can be introduced with predictable changes to pKa, LogP, and three-dimensional exit vectors. This accelerates lead optimization and reduces the need for extensive SAR exploration, directly translating to cost and time savings in early-stage discovery.

Scalable Synthesis of Specialized Building Blocks for Material Science

The demonstrated multigram synthetic access to bicyclo[3.2.1]octane building blocks (Section 3, Evidence Item 3) addresses a critical bottleneck in both medicinal chemistry and polymer science [3]. For industrial applications, such as the development of novel plasticizers or monomers with rigid, stereochemically defined cores, the ability to procure kilogram quantities of the carboxylic acid or its derivatives is essential. The established scalable routes ensure that this compound is not merely a laboratory curiosity but a viable starting material for process development.

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